N-benzyl-4-(4-fluorophenoxy)-N-methyl-1-butanamine oxalate
Overview
Description
N-benzyl-4-(4-fluorophenoxy)-N-methyl-1-butanamine oxalate is a useful research compound. Its molecular formula is C20H24FNO5 and its molecular weight is 377.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.16385103 g/mol and the complexity rating of the compound is 332. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Catalysis
Research on compounds with similar chemical structures focuses on the synthesis and potential catalytic properties. For example, studies on imine formation, a reaction essential for creating complex organic molecules, demonstrate the utility of similar compounds in facilitating chemical transformations. This is evident in the work on optimizing the reaction conditions for imine synthesis, highlighting the role of such compounds in enhancing reaction efficiency and selectivity (Rasdi, Harvey, & Phan, 2013).
Materials Science and Polymer Technology
In materials science, the focus has been on developing new materials with improved properties. Fluorene-containing compounds, for instance, have been explored for their potential in creating high-performance polymers. Research on fluorene-based benzoxazines indicates their promising thermal properties and suitability for advanced material applications, suggesting a similar potential for N-benzyl-4-(4-fluorophenoxy)-N-methyl-1-butanamine oxalate in the development of novel polymers with enhanced characteristics (Wang, Wu, Liu, Yang, Bai, Ding, & Yue, 2010).
Biomedical Applications
Although direct biomedical applications of this compound were not found, related research indicates interest in similar compounds for therapeutic purposes. The study of imine compounds for antibacterial activity suggests a potential avenue for investigating the antimicrobial properties of this compound, leveraging its chemical structure for medicinal chemistry applications (Arutyunyan, Akopyan, Akopyan, Stepanyan, Panosyan, & Gevorgyan, 2017).
Environmental Science
Compounds with phenolic and fluorinated components have also been studied for their environmental occurrence and potential impacts. While not directly related, this research contextually supports the importance of understanding the environmental behavior and safety profile of chemically related compounds, underscoring the need for comprehensive studies on this compound in environmental matrices (Liu & Mabury, 2020).
Properties
IUPAC Name |
N-benzyl-4-(4-fluorophenoxy)-N-methylbutan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO.C2H2O4/c1-20(15-16-7-3-2-4-8-16)13-5-6-14-21-18-11-9-17(19)10-12-18;3-1(4)2(5)6/h2-4,7-12H,5-6,13-15H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCCVKNYUZZJGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCOC1=CC=C(C=C1)F)CC2=CC=CC=C2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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